5-dehydro-4-deoxy-D-glucuronic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(4S,5R)-4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/t3-,5-/m0/s1 |
InChI Key |
IMUGYKFHMJLTOU-UCORVYFPSA-N |
SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Isomeric SMILES |
C([C@@H]([C@H](C=O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Systematic Nomenclature and Structural Context Within the Uronic Acid Family
5-dehydro-4-deoxy-D-glucuronic acid is a hexuronic acid derivative. Its systematic IUPAC name is (4S,5R)-4,5-dihydroxy-2,6-dioxohexanoic acid. Current time information in Shropshire, GB. Structurally, it belongs to the uronic acid family, which are sugar acids derived from aldoses by the oxidation of the terminal carbon's primary alcohol group to a carboxylic acid. dntb.gov.ua Specifically, it is a modified form of D-glucuronic acid, characterized by the removal of a hydroxyl group at the 4-position (4-deoxy) and the presence of a ketone group at the 5-position (5-dehydro). Current time information in Shropshire, GB.mingzhoubio.com This structure places it within the chemical class of medium-chain keto acids and derivatives. Current time information in Shropshire, GB.
The compound is known by several synonyms, reflecting its various representations in biochemical literature. These names are often based on its relationship to other sugars or its role in specific metabolic pathways.
| Identifier Type | Identifier |
|---|---|
| Systematic IUPAC Name | (4S,5R)-4,5-dihydroxy-2,6-dioxohexanoic acid Current time information in Shropshire, GB. |
| Common Synonyms | 4-Deoxy-L-threo-5-hexosulose uronic acid Current time information in Shropshire, GB. |
| 5-keto-4-deoxyuronic acid Current time information in Shropshire, GB. | |
| 4-Deoxy-5-ketouronic acid Current time information in Shropshire, GB. | |
| DKI Current time information in Shropshire, GB. | |
| ChEBI ID | CHEBI:17782 mingzhoubio.com |
| PubChem CID | 9548606 nih.gov |
| Chemical Formula | C6H8O6 Current time information in Shropshire, GB. |
Historical Perspectives on Discovery and Initial Biochemical Characterization
The discovery and characterization of 5-dehydro-4-deoxy-D-glucuronic acid are intrinsically linked to the elucidation of microbial metabolic pathways, particularly the ascorbate (B8700270) and aldarate metabolism. Foundational work in the late 1960s on the metabolism of D-glucarate by soil bacteria such as Pseudomonas acidovorans was critical. A key 1969 study by Jeffcoat, Hassall, and Dagley detailed the purification and properties of an enzyme, D-4-deoxy-5-oxoglucarate hydro-lyase (decarboxylating), which acts on a closely related substrate. This research into the enzymatic breakdown of glucarate (B1238325) and its intermediates was fundamental to identifying the individual components of the pathway, including this compound (referred to in this context as 5-keto-4-deoxy-D-glucarate). nih.gov
This initial characterization was not of an isolated, commercially available compound but rather of a transient intermediate within a complex biological system. nih.gov Researchers established its existence and structure by identifying the substrates and products of the enzymes that create and consume it. For instance, the enzyme glucarate dehydratase was found to convert D-glucarate into 5-keto-4-deoxy-D-glucarate. nih.gov Subsequent enzymatic action by 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase then converts it into α-keto-glutarate semialdehyde, linking the pathway to central metabolism. nih.gov These early studies, therefore, defined the compound by its biochemical context and its role as a crucial stepping stone in a catabolic sequence.
Rationale for Academic Inquiry and Broader Research Significance
Enzymatic Mechanisms of Formation
The generation of this compound from complex carbohydrates is not a singular event but rather a multi-step process involving several distinct enzymatic mechanisms. These include hydrolytic cleavage, dehydration-mediated synthesis, and β-elimination reactions.
Hydrolytic Ring Cleavage Processes
The direct formation of this compound can occur through the hydrolytic cleavage of an unsaturated precursor. This process is catalyzed by enzymes such as unsaturated glucuronyl hydrolase (UGL), which belongs to the glycoside hydrolase family GH-88. nih.gov This enzyme acts on unsaturated oligosaccharides that are themselves the products of polysaccharide lyases. nih.gov
The substrate for UGL is typically a disaccharide containing an unsaturated uronic acid, specifically 4-deoxy-α-L-threo-hex-4-enopyranuronic acid (ΔGlcA), at the non-reducing end. nih.govnih.gov The enzyme catalyzes the hydrolysis of the glycosidic bond, which results in the cleavage of the ring of the ΔGlcA moiety. This is followed by a spontaneous tautomerization of the resulting enol to the more stable keto form, yielding this compound. nih.govnih.gov This mechanism has been observed in bacteria that degrade glycosaminoglycans. nih.gov
Dehydration-Mediated Synthesis Pathways
The synthesis of this compound is intricately linked to dehydration reactions, primarily those that form its immediate unsaturated precursor. A novel carbohydrate-active oligosaccharide dehydratase has been identified as being involved in the degradation of the algal polysaccharide ulvan. nih.gov This enzyme can act on a disaccharide, abstracting a proton and eliminating water to form an unsaturated intermediate. This intermediate, 5-dehydro-4-deoxy-D-glucuronate, is the final product of this specific dehydration reaction. nih.gov This pathway represents an alternative route for the efficient degradation of ulvan in some marine bacteria. nih.gov
Beta-Elimination Reactions from Polysaccharide Substrates
The most common pathway leading to the eventual formation of this compound begins with a β-elimination reaction catalyzed by polysaccharide lyases. These enzymes act on various polysaccharides, including glycosaminoglycans and algal polysaccharides. fao.orgnih.govmdpi.com The lyase cleaves the glycosidic bond and abstracts a proton, resulting in the formation of a double bond between C4 and C5 of the uronic acid residue at the non-reducing end of a newly generated saccharide. nih.gov
This product is an unsaturated uronic acid, such as 4-deoxy-α-L-threo-hex-4-enopyranuronic acid. nih.gov This unsaturated intermediate is then released, often as part of a disaccharide, which can then be acted upon by hydrolases as described in section 2.1.1, or it can non-enzymatically convert to the open-chain form, this compound. ed.ac.uknih.gov
Precursor Molecules and Substrate Specificity in Biological Systems
The production of this compound is dependent on the availability of specific complex polysaccharide substrates. The enzymes responsible for its formation exhibit a high degree of specificity for these precursor molecules, which are found in diverse biological contexts, from animal connective tissues to marine algae.
Degradation of Glycosaminoglycan Derivatives (e.g., Chondroitin (B13769445), Hyaluronan, Heparin Disaccharides)
Glycosaminoglycans (GAGs) are major components of the extracellular matrix and are common precursors for this compound. Bacteria have evolved sophisticated enzymatic systems to degrade these complex molecules.
Heparin and Heparan Sulfate (B86663): Enzymes from bacteria like Flavobacterium heparinum can degrade heparin and heparan sulfate. mdpi.comresearchgate.netresearchgate.net Heparinase enzymes (Heparinase I, II, and III) cleave these GAGs via a β-elimination mechanism, producing unsaturated disaccharides. nih.gov These disaccharides can be further degraded by glycuronidases, leading to the formation of this compound. mdpi.com
Chondroitin and Chondroitin Sulfate: Chondroitinases, such as Chondroitinase ABC, degrade chondroitin and chondroitin sulfate (CS) through β-elimination, yielding unsaturated disaccharides. fao.org These enzymes are crucial in breaking down cartilage and other connective tissues. The resulting unsaturated glucuronic acid moiety is a direct precursor to this compound.
Hyaluronan: Hyaluronidases, particularly those that are lyases, act on hyaluronic acid. fao.org Similar to other GAG-degrading enzymes, they employ a β-elimination mechanism to produce unsaturated disaccharides, which are then substrates for further enzymatic action leading to this compound.
Table 1: Enzymes and Substrates in Glycosaminoglycan Degradation Leading to this compound Formation
| Enzyme Family | Specific Enzyme Examples | Precursor Substrate(s) | Primary Mechanism | Intermediate Product |
|---|---|---|---|---|
| Polysaccharide Lyases | Heparinase I, II, III | Heparin, Heparan Sulfate | β-Elimination | Unsaturated Disaccharides nih.gov |
| Polysaccharide Lyases | Chondroitinase ABC | Chondroitin, Chondroitin Sulfate, Dermatan Sulfate | β-Elimination | Unsaturated Disaccharides fao.org |
| Polysaccharide Lyases | Hyaluronate Lyase | Hyaluronan, Chondroitin | β-Elimination | Unsaturated Disaccharides fao.org |
| Glycoside Hydrolases | Unsaturated Glucuronyl Hydrolase (UGL) | Unsaturated Disaccharides | Hydrolytic Ring Cleavage | This compound nih.gov |
Bioconversion of Algal Polysaccharides (e.g., Ulvan, Alginate)
Marine algae represent a vast source of unique polysaccharides that can be converted into valuable chemical compounds, including this compound.
Alginate: This linear polysaccharide found in brown macroalgae is a significant substrate. ed.ac.uk Alginate lyases, both endo- and exo-acting, depolymerize alginate into an unsaturated monosaccharide. nih.gov This product can then non-enzymatically convert to an open-chain form known as 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH), a close isomer of Dhu. nih.gov
Ulvan: This is the primary cell wall polysaccharide in green algae like Ulva species. researchgate.net Its degradation is carried out by a cascade of enzymes, including ulvan lyases. researchgate.net These lyases cleave the β-1,4 glycosidic bonds in ulvan via a β-elimination mechanism, producing unsaturated oligosaccharides, predominantly disaccharides. nih.govmdpi.com Subsequent enzymatic steps, including the action of dehydratases and hydrolases, release this compound. nih.goved.ac.uk
Table 2: Enzymes and Substrates in Algal Polysaccharide Bioconversion
| Enzyme Family | Specific Enzyme Examples | Precursor Substrate | Primary Mechanism | Intermediate/Product |
|---|---|---|---|---|
| Polysaccharide Lyases | Alginate Lyase (endo- and exo-acting) | Alginate | β-Elimination | Unsaturated Monosaccharide (precursor to DEH) nih.gov |
| Polysaccharide Lyases | Ulvan Lyase (PL24, PL25, PL28 families) | Ulvan | β-Elimination | Unsaturated Oligosaccharides nih.govmdpi.com |
| Oligosaccharide Dehydratases | P29_PDnc | Ulvan-derived Oligosaccharides | Dehydration | 5-dehydro-4-deoxy-D-glucuronate nih.gov |
| Glycoside Hydrolases | P33_GH105 | Ulvan-derived Disaccharides | Hydrolysis | 5-dehydro-4-deoxy-D-glucuronate nih.gov |
Catabolism of Pectic Substances (e.g., Homogalacturonan, Rhamnogalacturonan)
Pectin (B1162225), a major structural heteropolysaccharide in the primary cell walls of terrestrial plants, is composed of several distinct domains, with homogalacturonan being the most abundant. researchgate.netresearchgate.net Homogalacturonan is a linear polymer of α-1,4-linked D-galacturonic acid. researchgate.net Microorganisms capable of utilizing pectin as a carbon source secrete a battery of enzymes, collectively known as pectinases, to deconstruct this complex polymer. nih.govasm.org The degradation of the homogalacturonan backbone is primarily achieved by polygalacturonases and pectate lyases, which release smaller oligomers and D-galacturonic acid monomers. nih.govnih.gov
While some fungi catabolize D-galacturonic acid via a reductive pathway, certain bacteria, such as those from the genera Agrobacterium and Pseudomonas, employ an oxidative pathway. nih.govresearchgate.netnih.gov In this oxidative route, D-galacturonic acid is first oxidized to D-galactaro-1,5-lactone by uronate dehydrogenase. nih.gov This intermediate is part of a metabolic sequence that leads to 5-dehydro-4-deoxy-D-glucarate. The enzyme 5-dehydro-4-deoxyglucarate dehydratase then catalyzes the conversion of this compound into α-ketoglutarate semialdehyde (also known as 2,5-dioxopentanoate). researchgate.netuniprot.org This semialdehyde is subsequently oxidized to α-ketoglutarate, a key metabolite that enters the tricarboxylic acid (TCA) cycle. researchgate.net
Rhamnogalacturonan I (RG-I), another critical pectic polysaccharide, consists of a backbone of alternating L-rhamnose and D-galacturonic acid residues. nih.govnih.govfrontiersin.org Its degradation by microbial enzymes such as rhamnogalacturonan hydrolases and lyases also releases D-galacturonic acid, which can then be funneled into the aforementioned oxidative pathway, leading to the formation of 5-dehydro-4-deoxy-D-glucarate. researchgate.netnih.gov
| Enzyme | EC Number | Reaction | Pathway Step |
|---|---|---|---|
| Uronate Dehydrogenase | 1.1.1.203 | D-Galacturonate + NAD+ → D-Galactaro-1,5-lactone + NADH + H+ | Initial oxidation of galacturonate |
| Glucarate (B1238325) Dehydratase | 4.2.1.40 | D-Glucarate → 5-Dehydro-4-deoxy-D-glucarate + H2O | Formation of the target intermediate |
| 5-Dehydro-4-deoxyglucarate Dehydratase | 4.2.1.41 | 5-Dehydro-4-deoxy-D-glucarate → 2,5-Dioxopentanoate (B1259413) + CO2 + H2O | Catabolism of the target intermediate uniprot.org |
| 2,5-Dioxovalerate Dehydrogenase | 1.2.1.26 | 2,5-Dioxopentanoate + NAD+ + H2O → α-Ketoglutarate + NADH + H+ | Conversion to a TCA cycle intermediate researchgate.net |
Integration into Macro-Metabolic Networks
The pathway involving 5-dehydro-4-deoxy-D-glucarate serves as a critical link between the catabolism of specific plant-derived sugar acids and the central carbon metabolism of microorganisms.
Contribution to Pentose (B10789219) and Glucuronate Interconversions
The pentose and glucuronate interconversion pathway is a vital metabolic hub that transforms various five-carbon (pentose) and six-carbon sugars, including D-glucuronate. mtoz-biolabs.comcreative-proteomics.com This network is essential for producing precursors for nucleotide biosynthesis and for detoxification processes, such as the conjugation of toxic substances with D-glucuronic acid to increase their solubility for excretion. mtoz-biolabs.comnih.gov The microbial catabolism of D-galacturonic acid and D-glucuronic acid feeds directly into this network. The oxidative pathway that generates 5-dehydro-4-deoxy-D-glucarate is a key catabolic branch of this system. By converting uronic acids into α-ketoglutarate, it directly connects the glucuronate pathway to the TCA cycle, bypassing the later stages of glycolysis and the pentose phosphate (B84403) pathway (PPP). researchgate.netwikipedia.org The PPP itself is a major route for glucose oxidation that produces NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) for nucleotide synthesis. wikipedia.orgkhanacademy.orgnih.govlibretexts.org The integration of uronate catabolism with the TCA cycle ensures that carbon from complex plant polysaccharides can be efficiently utilized for energy production and biosynthesis.
Role in Oxidative Pathways for Sugar Acid Utilization in Microorganisms
Microorganisms have evolved diverse strategies to metabolize carbohydrates. oup.com While many utilize phosphorylative pathways like glycolysis, some employ non-phosphorylative oxidative pathways, particularly for the breakdown of sugar acids. nih.govnih.gov The catabolic route involving 5-dehydro-4-deoxy-D-glucarate is a prime example of such an oxidative pathway. nih.govresearchgate.net This pathway directly oxidizes the sugar acid substrate using NAD⁺-dependent dehydrogenases without an initial phosphorylation step. nih.gov This metabolic strategy is less resource-intensive than pathways requiring ATP for initial substrate activation. nih.gov Such oxidative pathways are common in acetic acid bacteria and Pseudomonas species, enabling them to thrive in environments rich in organic acids. frontiersin.org
Comprehensive Microbial Carbohydrate Degradation Cascades
The role of 5-dehydro-4-deoxy-D-glucarate is best understood within the complete cascade of microbial carbohydrate degradation. This process begins with the extracellular enzymatic breakdown of complex plant polymers like pectin. nih.govasm.orgvtt.fi The liberated monosaccharides, primarily D-galacturonic acid, are then transported into the microbial cell. vtt.fi
Identification and Classification of Key Enzymes
The degradation of polysaccharides that leads to the formation of this compound and its subsequent metabolism is carried out by a diverse set of enzymes. These are broadly classified based on their specific catalytic activities and the substrates they act upon.
Polysaccharide Lyases Initiating 5-Dehydro-4-deoxy-D-glucuronate Release
Polysaccharide lyases are the primary enzymes responsible for generating the unsaturated uronic acid residues that are subsequently acted upon by UGLs. nih.gov These lyases cleave glycosidic bonds within polysaccharides via a β-elimination mechanism, resulting in a double bond between C4 and C5 of the uronic acid at the new non-reducing end. nih.govdtu.dk This product is a precursor to this compound.
Key examples of these lyases include:
Pectate Lyases (EC 4.2.2.2): These enzymes degrade pectate, a major component of plant cell walls, by cleaving the α-1,4-glycosidic bonds. nih.govwikipedia.org Pectate lyases from bacteria like Bacillus subtilis and the plant pathogen Erwinia chrysanthemi are well-characterized. nih.govuwec.edu
Alginate Lyases (EC 4.2.2.3 and EC 4.2.2.11): These enzymes depolymerize alginate, a polysaccharide found in brown algae and some bacteria. nih.govmdpi.com They are classified based on their specificity for either β-D-mannuronic acid (polyM lyases, EC 4.2.2.3) or α-L-guluronic acid (polyG lyases, EC 4.2.2.11) blocks within the alginate chain. nih.govnih.gov Some alginate lyases are bifunctional and can cleave both types of linkages. mdpi.com
Pectin Lyases (EC 4.2.2.10): These enzymes act on highly methylated pectin, another component of plant cell walls. nih.govwikipedia.org
| Enzyme | EC Number | Substrate | Product Feature |
| Pectate Lyase | 4.2.2.2 | Pectate | 4-deoxy-α-D-gluc-4-enuronosyl groups |
| Alginate Lyase | 4.2.2.3 / 4.2.2.11 | Alginate | 4-deoxy-L-erythro-hex-4-enopyranosyluronate |
| Pectin Lyase | 4.2.2.10 | Pectin | Unsaturated oligogalacturonides |
Related Enzymatic Systems in Sugar Acid Metabolism (e.g., 5-dehydro-4-deoxyglucarate dehydratase/decarboxylase)
The metabolism of sugar acids involves a variety of enzymatic reactions beyond the initial hydrolysis or lysis. The enzyme 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41) is a key player in the catabolism of glucarate. ontosight.aiwikipedia.org It catalyzes the dehydration and subsequent decarboxylation of 5-dehydro-4-deoxy-D-glucarate to produce 2,5-dioxopentanoate. ontosight.ai This enzyme is part of the ascorbate and aldarate metabolism pathways. wikipedia.org
Another related enzyme is 5-dehydro-4-deoxy-D-glucuronate isomerase (EC 5.3.1.17), which catalyzes the isomerization of 5-dehydro-4-deoxy-D-glucuronate to 3-deoxy-D-glycero-2,5-hexodiulosonate. creative-enzymes.com This enzyme is involved in the later stages of pectin degradation in many microorganisms. creative-enzymes.com The study of these enzymes provides a broader context for understanding the metabolic fate of this compound and related sugar acids.
Structural Biology of this compound Metabolizing Enzymes
Understanding the three-dimensional structure of these enzymes is crucial for elucidating their catalytic mechanisms and substrate specificities. X-ray crystallography has been instrumental in providing high-resolution structural information.
High-Resolution X-ray Crystallographic Studies of Enzyme-Substrate Complexes
High-resolution X-ray crystallography has provided detailed snapshots of the active sites of enzymes that metabolize precursors to this compound. The crystal structure of unsaturated glucuronyl hydrolase (UGL) from Bacillus sp. GL1 complexed with an unsaturated chondroitin disaccharide substrate has been solved. nih.gov This structure revealed a deep pocket on one side of the enzyme's α(6)/α(6)-barrel fold where the substrate binds. nih.govebi.ac.uk
Key findings from these structural studies include:
Identification of Catalytic Residues: The structural analysis identified crucial active site residues. nih.gov For instance, in UGL from Bacillus sp. GL1, Asp-149 is proposed to act as a general acid-base catalyst. nih.gov It protonates the C4 atom of the unsaturated glucuronic acid and deprotonates a water molecule for nucleophilic attack on the C5 atom. nih.gov In Streptococcus agalactiae UGL, two conserved aspartate residues, Asp-115 and Asp-175, are critical for catalysis. researchgate.net
Conformational Changes: Substrate binding can induce conformational changes in the enzyme. In S. agalactiae UGL, a flexible loop over the active cleft moves to accommodate the substrate. ebi.ac.uk
Substrate Recognition: The structures have illuminated the basis for substrate specificity. The arrangement of amino acid residues in the active site determines which specific unsaturated uronic acid-containing oligosaccharides can bind and be processed. ebi.ac.uk For example, the binding of the sulfate group of chondroitin sulfate is mediated by specific hydrogen bonds in the active cleft of streptococcal UGLs. ebi.ac.uk
The refined crystal structure of UGL from Bacillus sp. GL1 shows a complex with water molecules, glycine, and dithiothreitol, providing a detailed view of the enzyme's architecture. ebi.ac.uk These structural insights are fundamental to understanding the precise molecular events that occur during the enzymatic processing of substrates leading to the formation of this compound.
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Active Site Residue(s) |
| Unsaturated Glucuronyl Hydrolase (UGL) | Bacillus sp. GL1 | 2AHF | 1.52 | Asp-149 |
| Unsaturated Glucuronyl Hydrolase (UGL) | Streptococcus agalactiae | 3ANK | Not Specified | Asp-115, Asp-175 |
Characterization of Enzyme Active Sites and Catalytic Residues
The catalytic activity of enzymes that metabolize precursors to this compound, such as mannonate dehydratase (ManD), is dictated by the precise three-dimensional arrangement of amino acid residues within their active sites. nih.gov Mannonate dehydratase from Streptococcus suis possesses a TIM barrel core structure, a common fold in enzymes of the xylose isomerase-like superfamily. nih.gov Within this structure, specific residues are positioned to bind the substrate and carry out the dehydration reaction.
In one class of mannonate dehydratase (uxuA), which is dependent on a divalent iron cation, the catalytic mechanism involves a key histidine residue (His311) and a tyrosine residue (Tyr368). ebi.ac.uk His311 acts as the base that abstracts a proton from the C2 position of the D-mannonate substrate, while Tyr368 functions as the acid, protonating the hydroxyl group at C3 to facilitate its elimination as water. ebi.ac.uk
Another class of mannonate dehydratase, belonging to the enolase superfamily, utilizes a different set of residues but a similar acid-base catalytic strategy. ebi.ac.uk In these enzymes, a tyrosine residue (Tyr159), whose acidity is modulated by a nearby arginine (Arg147), abstracts the C2 proton. ebi.ac.uk A histidine residue (His212) is proposed to be the proton donor for the leaving hydroxyl group. ebi.ac.uk This demonstrates convergent evolution, where different protein scaffolds have evolved to catalyze the same chemical reaction through analogous mechanisms. ebi.ac.uk
Studies of related sugar dehydratases, such as human GDP-mannose 4,6-dehydratase, further illuminate these principles. This enzyme employs a catalytic dyad of Tyr179 and Glu157 for concerted acid-base catalysis. uni-freiburg.de The active sites of these enzymes are often flexible, adopting different conformations to accommodate substrates and facilitate the catalytic cycle. biorxiv.org This flexibility can involve a "clam-shell"-like motion, where domains of the enzyme move to enclose the substrate in the active site. biorxiv.org
| Enzyme Family | Key Catalytic Residues | Role in Catalysis | Source |
|---|---|---|---|
| Mannonate Dehydratase (uxuA, Xylose Isomerase-Like) | His311, Tyr368 | His311 acts as a general base to abstract a proton. Tyr368 acts as a general acid to protonate the leaving hydroxyl group. | ebi.ac.uk |
| Mannonate Dehydratase (Enolase Superfamily) | Tyr159, His212, Arg147 | Tyr159 acts as the general base. His212 is the likely general acid. Arg147 modulates the pKa of Tyr159. | ebi.ac.uk |
| Human GDP-Mannose 4,6-Dehydratase | Tyr179, Glu157 | Participate in concerted acid-base catalysis for a syn 1,4-elimination reaction. | uni-freiburg.de |
| [2Fe-2S]-Dependent Dehydratases | D180, KCX181, E524 | Coordinate the required Mg2+ ion in the active site. | nih.gov |
Spectroscopic and Computational Approaches to Conformational Dynamics
A combination of spectroscopic and computational methods has been essential for elucidating the structure and dynamic nature of these enzymes. X-ray crystallography has provided high-resolution snapshots of the enzyme structures, both in their native state and in complex with substrates. nih.gov For instance, the crystal structure of S. suis mannonate dehydratase was solved to a resolution of 2.9 Å, revealing its homodimeric nature and TIM barrel fold. nih.gov Such structures are crucial for identifying the catalytic residues and understanding their spatial relationships. nih.govbiorxiv.org
Fourier transform mass spectrometry (FTMS) has been used to confirm the enzymatic reaction product, demonstrating that ManD indeed converts D-mannonate into 2-keto-3-deoxygluconate. nih.gov
Computational approaches, particularly molecular dynamics (MD) simulations, offer insights into the conformational changes that enzymes undergo during catalysis. uni-freiburg.demdpi.com These simulations can model the movement of the substrate into the active site, the dynamic motion of the protein backbone and side chains, and the process of product release. uni-freiburg.denih.gov For example, MD simulations of human GDP-mannose 4,6-dehydratase suggested that Glu157 is positioned for proton abstraction from the substrate, a key step in the catalytic mechanism. uni-freiburg.de These computational studies complement static crystal structures by providing a view of the enzyme in motion, which is increasingly understood to be pivotal for modulating all steps of the catalytic cycle. nih.gov
Biochemical Kinetics and Catalytic Mechanisms
The efficiency and specificity of the enzymes involved in this compound metabolism are defined by their kinetic properties and the detailed steps of their catalytic cycles.
Substrate Binding Affinity and Specificity Determinants
Enzymes exhibit remarkable specificity for their substrates, a characteristic determined by the geometry and chemical properties of the active site. For mannonate dehydratase, the enzyme specifically recognizes and binds D-mannonate, distinguishing it from other sugar acids. nih.govwikipedia.org The binding process itself can be complex, sometimes involving a "conformational-selection" mechanism where the enzyme exists in a collection of different conformations, and the substrate binds preferentially to a pre-existing compatible shape. nih.gov
In some enzymes, the binding of the substrate induces a significant conformational change, a process known as induced fit. nih.gov Crystal structures of mannonate dehydratase with its substrate bound show the specific interactions—such as hydrogen bonds and coordination with a metal cofactor—that hold the substrate in the correct orientation for catalysis. nih.gov The affinity for the substrate is a key kinetic parameter; for example, uronate dehydrogenases from different bacterial sources show varying Michaelis constants (Kₘ) for D-glucuronate, indicating differences in their substrate binding affinities. nih.gov
Detailed Analysis of Catalytic Reaction Steps (e.g., Acid-Base Catalysis, Water Elimination)
The conversion of D-mannonate to 2-keto-3-deoxy-D-gluconate by mannonate dehydratase is a classic example of an enzyme-catalyzed dehydration reaction involving acid-base catalysis. nih.govebi.ac.ukebi.ac.uk The mechanism proceeds through several distinct steps:
Proton Abstraction: A general base in the active site (e.g., His311 or Tyr159) abstracts the acidic proton from the C2 carbon of the D-mannonate substrate. ebi.ac.ukebi.ac.uk This is the rate-limiting step and results in the formation of a stabilized enediolate intermediate. ebi.ac.ukebi.ac.uk
Water Elimination: A general acid in the active site (e.g., Tyr368 or His212) donates a proton to the C3 hydroxyl group, making it a good leaving group (water). ebi.ac.ukebi.ac.uk The intermediate then collapses, eliminating the water molecule and forming a double bond between C2 and C3. ebi.ac.uk
Ketonization: The resulting enol product tautomerizes to the more stable keto form, yielding the final product, 2-keto-3-deoxy-D-gluconate. This step may be catalyzed by the same residues involved in the initial steps, which are returned to their original protonation states. ebi.ac.uk
This multistep process, involving precise proton transfers and the stabilization of high-energy intermediates, is characteristic of the lyase family of enzymes to which dehydratases belong. wikipedia.org
Environmental and Cofactor Dependencies of Enzyme Activity
The catalytic activity of these enzymes is highly dependent on environmental factors such as pH and temperature, as well as the presence of essential cofactors. Many dehydratases, including mannonate dehydratase, are metalloenzymes that require a divalent metal ion for activity. nih.govebi.ac.uknih.gov Inductively coupled plasma-mass spectrometry revealed the presence of Mn²⁺ in purified S. suis mannonate dehydratase, while other dehydratases utilize Fe²⁺ or Mg²⁺. nih.govebi.ac.uk This metal ion is typically coordinated by several conserved residues in the active site and plays a crucial role in stabilizing the negatively charged substrate and intermediates. biorxiv.orgnih.gov
The pH of the environment affects the protonation state of the catalytic acid and base residues, meaning that activity is typically confined to a specific pH range. nih.gov For instance, uronate dehydrogenases from different species show varied optimal pH ranges, with some having a broad range from 7.0 to 9.5, while others have a very narrow optimal range around pH 7.0. nih.gov Enzyme stability is also temperature-dependent, a critical factor for enzymes from hyperthermophilic organisms, which can function at extremely high temperatures. bath.ac.uk Furthermore, kinetic studies have shown that even the buffer system used in an assay can influence the measured kinetic parameters, highlighting the sensitivity of these enzymes to their chemical environment. nih.gov
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | Buffer System | Source |
|---|---|---|---|---|---|
| Udh from A. tumefaciens | Glucuronate | 0.08 ± 0.01 | 167 ± 3 | Tris-HCl | nih.gov |
| Udh from A. tumefaciens | Glucuronate | 0.29 ± 0.02 | 168 ± 4 | Potassium Phosphate | nih.gov |
| Udh from P. syringae | Glucuronate | 0.04 ± 0.01 | 75 ± 4 | Tris-HCl | nih.gov |
| Udh from P. syringae | Glucuronate | 0.17 ± 0.02 | 81 ± 3 | Potassium Phosphate | nih.gov |
| Udh from F. pelagi | Glucuronate | 0.05 ± 0.01 | 105 ± 4 | Tris-HCl | nih.gov |
Strategies for Enzyme Engineering and Rational Design in Biocatalysis
The detailed understanding of enzyme structure and mechanism provides a foundation for protein engineering and rational design. creative-enzymes.com These strategies aim to create novel biocatalysts with improved activity, altered substrate specificity, or enhanced stability for industrial and biotechnological applications. nih.govcreative-enzymes.com Rational design leverages computational modeling to predict how specific amino acid changes will affect enzyme function. mdpi.com
One common strategy is to modify the active site to accommodate new or bulky substrates. nih.gov For example, by identifying residues that cause steric hindrance, site-directed mutagenesis can be used to replace them with smaller amino acids like alanine (B10760859) or glycine. nih.gov This approach has been successfully used to increase the catalytic activity of a dehydratase from Fontimonas thermophila more than 10-fold towards a non-natural substrate, D-gluconate. nih.gov Similarly, the substrate preference of a dehydratase from Paralcaligenes ureilyticus was shifted towards shorter sugar acids through targeted mutations. nih.gov
Computational tools can screen potential mutations and predict their impact on protein stability and catalytic efficiency, greatly increasing the efficiency of creating improved enzymes. mdpi.com These engineered biocatalysts can then be used in synthetic pathways to produce valuable chemicals from renewable biomass. researchgate.netnih.gov The combination of rational design to create new functions and directed evolution to optimize them represents a powerful approach for developing the next generation of industrial enzymes. researchgate.net
Ecological and Biological Significance of 5 Dehydro 4 Deoxy D Glucuronic Acid Production
Prevalence and Roles in Microbial Ecosystems
The formation of 5-dehydro-4-deoxy-D-glucuronic acid is a critical step in the catabolism of uronic acid-containing polysaccharides, which are abundant in various biological materials. Microorganisms have developed sophisticated pathways to utilize these complex carbohydrates as a source of carbon and energy.
Marine Bacteria and Algal Bioremediation
Marine environments are rich in algal biomass, a significant source of complex polysaccharides. Bacteria specializing in the degradation of these algal components are crucial for marine carbon cycling and have potential applications in bioremediation.
The marine flavobacterium Formosa agariphila, for instance, is highly specialized in breaking down a wide array of algal polysaccharides from green, red, and brown algae. nih.gov Its genome is equipped with numerous genes encoding glycoside hydrolases, which are often organized into "polysaccharide utilization loci" (PULs). nih.gov These genetic clusters contain all the necessary enzymatic tools to deconstruct complex algal cell wall components, which include uronic acid-containing polymers. While direct measurement of this compound production by F. agariphila requires further specific investigation, its established role as a potent degrader of algal polysaccharides strongly implies its involvement in pathways that would generate this intermediate.
A clearer example is found in the candidate phylum "Latescibacteria." Genomic analyses of these bacteria have revealed detailed pathways for the degradation of pectic polysaccharides like homogalacturonan, a major component of plant and algal cell walls. nih.gov These bacteria employ a series of enzymes, including pectin (B1162225) lyases and pectate lyases, to break down the polysaccharide backbone. nih.gov The process culminates in the action of oligogalacturonide lyase (from polysaccharide lyase family 22), which degrades digalacturonate units into 5-dehydro-4-deoxy-D-glucuronate and galacturonic acid. nih.gov
Bacterial Degradation of Host Glycosaminoglycans and Biofilm Dynamics
In host-associated environments, such as the human gut, bacteria target glycosaminoglycans (GAGs), which are complex polysaccharides found in the extracellular matrix and on cell surfaces. nih.gov The degradation of GAGs like hyaluronan and chondroitin (B13769445) sulfate (B86663) is a key strategy for gut microbes to obtain nutrients. nih.govresearchgate.net This process is initiated by polysaccharide lyases that cleave the GAG chains, producing unsaturated disaccharides. researchgate.net These are further broken down into unsaturated uronic acids, which can then be converted to this compound. researchgate.net
This metabolic capability also has implications for biofilm dynamics. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which often includes polysaccharides. The enzymatic degradation of these polysaccharides by glycoside hydrolases can lead to the dispersal of the biofilm. nih.gov By breaking down the structural components of the biofilm matrix, bacteria can release themselves to colonize new surfaces. The degradation of uronic acid-containing polysaccharides within the EPS would logically proceed through intermediates like this compound, linking its metabolism to the lifecycle of biofilms.
Contribution to Carbon Cycling in Aquatic and Terrestrial Environments
As a central intermediate in the breakdown of two major classes of biopolymers—pectin from plants and algae, and glycosaminoglycans from animals—this compound plays a pivotal role in the global carbon cycle. In terrestrial environments, pectin is a significant component of plant biomass. microbenotes.com Its microbial degradation releases carbon back into the ecosystem. microbenotes.com Similarly, in aquatic environments, the decomposition of algal matter and animal remains involves the breakdown of these same classes of polysaccharides. nih.gov The metabolic pathways that converge on this compound ensure that the carbon locked within these complex structures is made available to the microbial food web, ultimately contributing to the turnover of organic matter.
Role in Nutrient Acquisition and Microbial Growth Strategies
The ability to produce and metabolize this compound is a clear competitive advantage for microorganisms. It represents a strategy to unlock the energy stored in otherwise recalcitrant polysaccharides. Once produced, this sugar acid is channeled into central metabolism. researchgate.net
The metabolic pathway for its utilization is well-characterized in some bacteria. 5-dehydro-4-deoxy-D-glucuronate is first isomerized to 3-deoxy-D-glycero-2,5-hexodiulosonate by the enzyme KduI (isomerase). uni-goettingen.de This product is then acted upon by KduD (dehydrogenase), leading to further intermediates that can enter glycolysis or other central metabolic pathways. researchgate.net This catabolic sequence allows bacteria to efficiently convert a component of complex polysaccharides into energy and cellular building blocks, fueling their growth and proliferation. The presence of dedicated transport systems for the uptake of the precursor monomers further underscores the importance of this compound as a nutrient source. nih.gov
Evolutionary Implications of Carbohydrate-Active Enzyme Repertoires
The diversity and specificity of enzymes involved in polysaccharide degradation reflect a long history of evolutionary adaptation. nih.gov These enzymes, collectively known as Carbohydrate-Active enZymes (CAZymes), are classified into families based on their sequence and structure. nih.gov The degradation of uronic acid-containing polysaccharides requires a specific set of CAZymes, including polysaccharide lyases (PLs) and glycoside hydrolases (GHs). nih.gov
The phylum Bacteroidetes, which includes prominent gut bacteria and marine specialists like Formosa, is renowned for its extensive repertoire of CAZymes. nih.gov These bacteria have evolved sophisticated systems called Polysaccharide Utilization Loci (PULs). A PUL is a cluster of genes that encodes all the necessary proteins for the degradation of a specific type of polysaccharide, from surface binding proteins and transporters to the specific lyases and hydrolases that break it down. nih.govnih.gov
The existence of PULs dedicated to the breakdown of pectin and GAGs demonstrates a strong selective pressure for microbes to efficiently utilize these nutrient sources. The enzymes within these PULs, which lead to the production of this compound, are a prime example of the molecular evolution that drives microbial adaptation to specific ecological niches rich in complex carbohydrates. The thousands of enzyme combinations found in Bacteroidetes genomes suggest an immense diversity of glycan structures in nature that these bacteria have evolved to degrade. nih.gov
Data Tables
Table 1: Microbial Sources and Polysaccharide Substrates Leading to this compound
| Microorganism/Group | Environment | Polysaccharide Substrate | Reference(s) |
| "Latescibacteria" | Aquatic/Anaerobic | Homogalacturonan (Pectin) | nih.gov |
| Gut Microbiota (e.g., Bacteroides) | Host-associated (Gut) | Glycosaminoglycans (e.g., Hyaluronan, Chondroitin Sulfate) | nih.govresearchgate.net |
| Pectinolytic Bacteria | Terrestrial/Plant-associated | Pectin | microbenotes.com |
| Formosa agariphila (inferred) | Marine | Algal Polysaccharides (containing uronic acids) | nih.gov |
Table 2: Key Enzymes in the Degradation Pathway to and from this compound
| Enzyme | Enzyme Class (Family) | Function | Reference(s) |
| Pectate Lyase | Polysaccharide Lyase (e.g., PL1, PL10) | Cleaves pectin backbone | nih.gov |
| Oligogalacturonate Lyase | Polysaccharide Lyase (PL22) | Degrades oligosaccharides to produce 5-dehydro-4-deoxy-D-glucuronate | nih.gov |
| Glycosaminoglycan Lyase | Polysaccharide Lyase (e.g., PL8) | Cleaves glycosaminoglycan backbone | nih.govresearchgate.net |
| Unsaturated Glucuronyl Hydrolase | Glycoside Hydrolase (e.g., GH88) | Degrades unsaturated disaccharides | nih.gov |
| KduI | Isomerase | Isomerizes 5-dehydro-4-deoxy-D-glucuronate | researchgate.netuni-goettingen.de |
| KduD | Dehydrogenase | Further metabolizes the isomerized product | researchgate.net |
Emerging Research Frontiers and Non Clinical Biotechnological Applications
Discovery of Novel Metabolic Pathways and Previously Uncharacterized Enzymes
The identification of 5-dehydro-4-deoxy-D-glucuronic acid as a metabolic intermediate has been instrumental in delineating novel catabolic pathways for sugar acids in various microorganisms. It is a key player in the intricate network of carbohydrate metabolism, particularly in the breakdown of D-glucuronic acid and its related compounds.
The D-Glucarate Catabolic Pathway
In organisms like Escherichia coli, this compound is an essential intermediate in the catabolism of D-glucarate and D-galactarate. nih.gov The pathway is initiated by the dehydration of D-glucarate, a reaction catalyzed by the enzyme glucarate (B1238325) dehydratase (EC 4.2.1.40), to yield 5-dehydro-4-deoxy-D-glucarate. wikipedia.org This intermediate is then further metabolized by 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41), which catalyzes its conversion to 2,5-dioxopentanoate (B1259413). ontosight.aiwikipedia.org This pathway is crucial for the utilization of aldaric acids as a carbon source and is linked to ascorbate (B8700270) and aldarate metabolism. wikipedia.orgwikipedia.org
Involvement in Rhamnogalacturonan Degradation
Research in Bacillus subtilis has revealed the involvement of this compound in the degradation of complex polysaccharides like rhamnogalacturonan, a component of pectin (B1162225). The enzyme YteR in B. subtilis has been shown to act on 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnose, producing this compound and L-rhamnopyranose. uni-goettingen.de This discovery highlights a previously uncharacterized route for pectin utilization in this bacterium.
Another enzyme in B. subtilis, KduI , is involved in the metabolism of this intermediate, converting it to 3-deoxy-D-glycero-2,5-hexodiulosonate. uni-goettingen.de The characterization of these enzymes and their roles has expanded our understanding of the metabolic versatility of soil bacteria.
Exploration of Undocumented Biological Roles in Diverse Organisms
The presence of metabolic pathways involving this compound in a range of microorganisms suggests diverse and potentially undocumented biological roles. Its involvement extends beyond simple carbon source utilization to include detoxification and interactions with host organisms.
The metabolism of D-glucarate, leading to the formation of this compound, is linked to detoxification processes. ontosight.ai D-glucaric acid and its derivatives have been studied for their role in inhibiting β-glucuronidase, an enzyme that can deconjugate toxins in the gut, leading to their reabsorption. By metabolizing D-glucarate, organisms may play a role in modulating the levels of toxins and other xenobiotics. ontosight.ai
The enzymes involved in the metabolism of this compound are not limited to a single bacterial species. Homologs of the enzymes from the D-glucarate pathway have been identified in various bacteria, including Bradyrhizobium sp., suggesting a widespread biological significance for this metabolic route. uniprot.org The exact physiological roles in these diverse organisms are still under investigation, representing an active area of research.
Development of Sustainable Biocatalysts for Industrial Biorefineries
The metabolic pathways that utilize this compound are of significant interest for the development of sustainable industrial processes. The enzymes from these pathways represent a toolkit of biocatalysts for the conversion of renewable biomass into valuable chemicals.
Lignocellulosic biomass and marine polysaccharides, such as alginate from brown macroalgae, are abundant and renewable feedstocks for biorefineries. mdpi.com The metabolic pathways for D-glucuronic acid and alginate, which can involve intermediates structurally related to this compound, are being explored for the production of biofuels and platform chemicals. mdpi.com For instance, the enzymatic conversion of alginate yields 4-deoxy-L-erythro-5-hexoseulose uronate (DEH), a compound that is subsequently metabolized in pathways that share similarities with the catabolism of this compound. mdpi.com
Metabolic engineering efforts are underway to optimize the production of sugar acids like D-glucaric acid. nih.gov This includes strategies to enhance the flux through the biosynthetic pathways and to block competing reactions. For example, disrupting the gene gudD, which encodes the enzyme that converts D-glucaric acid into 5-dehydro-4-deoxy-D-glucaric acid, has been shown to improve the yield of D-glucaric acid in engineered E. coli. nih.gov Conversely, harnessing the enzymes that act on this compound and related compounds could enable the production of other valuable downstream products.
| Enzyme | EC Number | Source Organism | Reaction | Potential Application |
| Glucarate dehydratase | 4.2.1.40 | Escherichia coli | D-glucarate → 5-dehydro-4-deoxy-D-glucarate + H₂O | Bioconversion of glucarate |
| 5-dehydro-4-deoxyglucarate dehydratase | 4.2.1.41 | Escherichia coli | 5-dehydro-4-deoxy-D-glucarate → 2,5-dioxopentanoate + H₂O + CO₂ | Production of C5 dicarboxylic acids |
| YteR | - | Bacillus subtilis | 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnose → 5-dehydro-4-deoxy-D-glucuronate + L-rhamnopyranose | Pectin degradation for biorefineries |
| KduI | - | Bacillus subtilis | 5-dehydro-4-deoxy-D-glucuronate → 3-deoxy-D-glycero-2,5-hexodiulosonate | Funneling intermediates into central metabolism |
Advanced Understanding of Carbohydrate Metabolism for Fundamental Biochemical Science
The study of this compound and its associated metabolic pathways contributes significantly to our fundamental understanding of carbohydrate biochemistry. It challenges the traditional view of central carbon metabolism and reveals the metabolic plasticity of microorganisms.
The discovery of these alternative catabolic routes for sugar acids demonstrates that bacteria have evolved diverse strategies to utilize a wide range of carbohydrates found in their environment. nih.gov These pathways often employ novel enzymatic chemistries and regulatory mechanisms that are not observed in classical glycolysis or the pentose (B10789219) phosphate (B84403) pathway.
By elucidating the steps in pathways like D-glucarate catabolism, researchers gain insights into enzyme evolution and the recruitment of existing enzyme superfamilies for new functions. The detailed characterization of enzymes such as glucarate dehydratase and 5-dehydro-4-deoxyglucarate dehydratase, including their structures and catalytic mechanisms, provides a deeper understanding of enzyme-substrate recognition and catalysis within the lyase family. wikipedia.orgwikipedia.org This fundamental knowledge is crucial for the rational design and engineering of novel biocatalysts for a variety of applications.
Q & A
Basic Research Questions
Q. What synthetic pathways are employed for the preparation of 5-dehydro-4-deoxy-D-glucuronic acid, and how are intermediates characterized?
- Methodological Answer : The synthesis of deoxy-glucuronic acid derivatives typically involves regioselective glycosylation or oxidation steps. For example, analogs like 4-deoxy-disaccharides are synthesized using 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl donors, followed by deprotection and oxidation . Characterization relies on NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment. Experimental protocols should include kinetic monitoring of reaction intermediates to optimize yield .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : Enzymatic assays (e.g., D-Glucuronic/D-Galacturonic Acid Assay Kit, K-URONIC) coupled with spectrophotometric detection are standardized for specificity in complex mixtures . For higher sensitivity, LC-MS/MS with ion-pairing chromatography or derivatization (e.g., using 9-anthryldiazomethane) is recommended to enhance ionization efficiency . Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines.
Advanced Research Questions
Q. How do structural modifications (e.g., 4-deoxy and 5-dehydro groups) influence the biological activity of glucuronic acid derivatives?
- Methodological Answer : Comparative studies using isosteric analogs (e.g., methyl 4-deoxy-4-fluoro-α-D-glucose) can elucidate structure-activity relationships. For instance, replacing hydroxyl groups with halogens or deoxy moieties alters substrate binding in glycosidases or transporters . Computational modeling (e.g., molecular docking with UDP-glucuronosyltransferase enzymes) should be paired with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. How can contradictions in reported metabolic pathways of this compound be resolved?
- Methodological Answer : Discrepancies in metabolic data often arise from interspecies variability or assay conditions. A tiered approach is advised:
In vitro models : Use hepatocyte cultures or microsomal fractions to assess glucuronidation kinetics under controlled pH and cofactor availability .
Analog extrapolation : Leverage data from structurally related compounds (e.g., D-gluconic acid analogs) to fill gaps, as done in EPA hazard assessments .
Multi-omics integration : Combine transcriptomics (UGT gene expression) with metabolomics to map pathway crosstalk .
Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?
- Methodological Answer : Poor crystallization is common in highly polar carbohydrates. Strategies include:
- Co-crystallization : Use protein binding partners (e.g., lectins or antibodies) to stabilize the compound .
- Derivatization : Introduce heavy atoms (e.g., bromine) or methyl groups to enhance crystal lattice formation .
- Advanced techniques : Synchrotron-based X-ray diffraction or cryo-EM for resolving flexible regions .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement strict quality control (QC) protocols:
- Chromatographic profiling : Compare retention times and peak purity across batches via UPLC-ELSD .
- Stability studies : Monitor degradation under stress conditions (heat, light, pH) using accelerated stability testing .
- Statistical tools : Apply multivariate analysis (PCA) to identify outlier batches linked to synthetic parameters .
Q. What frameworks guide the design of dose-response studies for this compound in cellular models?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
